

PHA-848125 structure and properties

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Compound Focus: Milciclib Maleate

CAS No.: 802539-81-7

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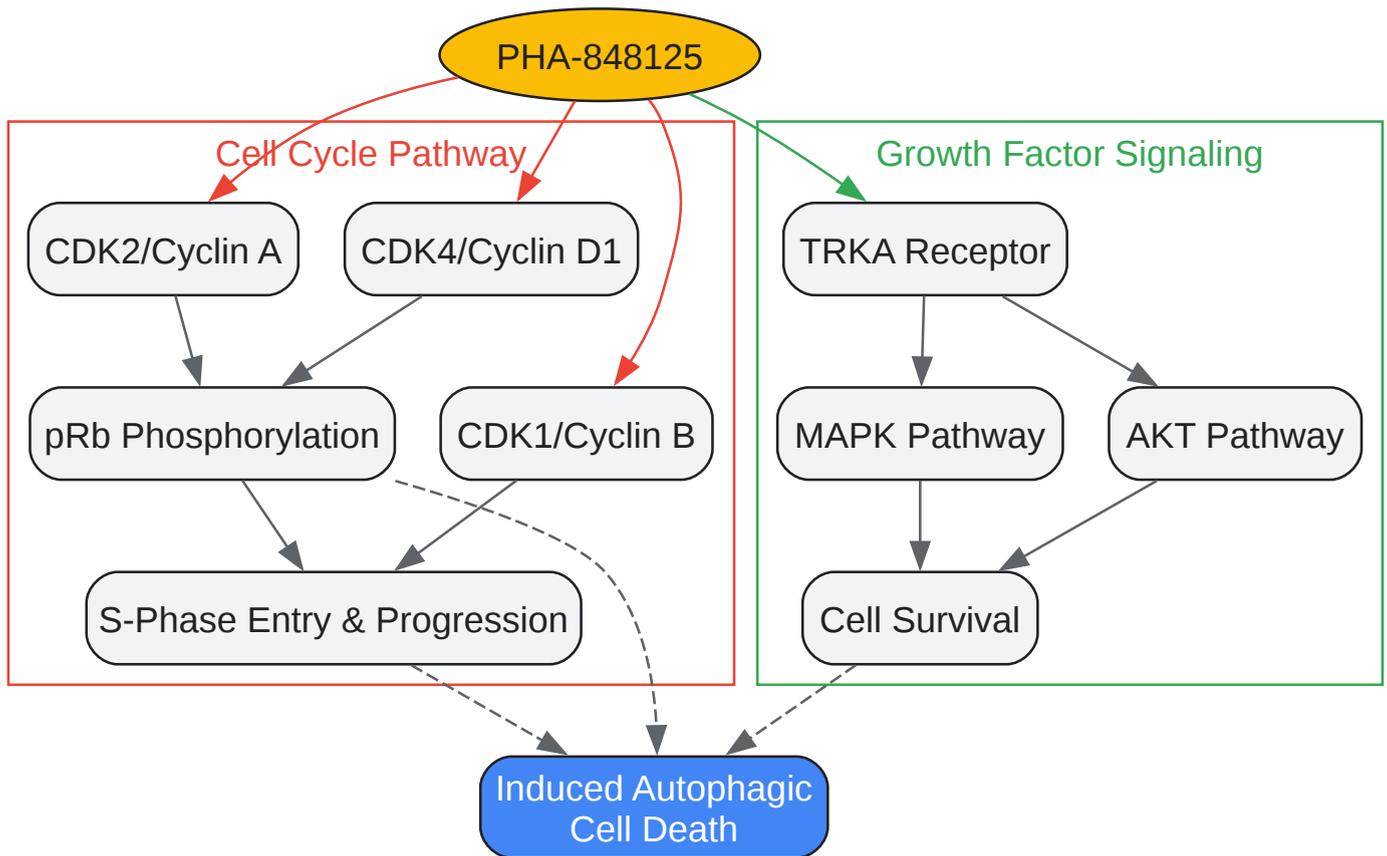
Quantitative Inhibition Profile

PHA-848125 exhibits a notable promiscuity across the CDK family and potently inhibits TRKA [1]. The following table details its half-maximal inhibitory concentration (IC₅₀) values for key kinase targets, which form the basis of its mechanism of action.

Target Kinase Complex	IC ₅₀ (nM)
cyclin A / CDK2	45 nM [2] [3]
TRKA	53 nM [2] [4]
cyclin H / CDK7	150 nM [2] [3]
cyclin D1 / CDK4	160 nM [2] [3]
cyclin E / CDK2	363 nM [2]
cyclin B / CDK1	398 nM [2]

Mechanism of Action and Signaling Pathways

PHA-848125 simultaneously targets two major pathways implicated in cancer pathogenesis: cell cycle progression and growth factor receptor signaling [5]. The diagram below illustrates the core signaling pathways affected by PHA-848125 and the logical flow of its anti-tumor effects.



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Key cellular outcomes resulting from this dual inhibition include:

- **Cell Cycle Arrest:** By inhibiting CDK2 and CDK4, PHA-848125 prevents the phosphorylation of the retinoblastoma protein (pRb), leading to an accumulation of cells in the G1 phase and a reduction in S and G2/M phases [5] [3].
- **Inhibition of Survival Signals:** Blocking TRKA activation inhibits downstream pro-survival pathways, including MAPK and AKT signaling [5].
- **Induction of Cell Death:** A key relevant outcome is the compound's ability to induce autophagic cell death across various cancer cell lines, as detected by an increase in acidic vesicular organelles [5].

Detailed Experimental Protocols

The following methodologies are summarized from key experiments that established the efficacy of PHA-848125.

In Vitro Cell Proliferation and Mechanism Assays [5]

- **Cell Culture:** Human glioma cell lines (e.g., SF539, SF268, U251, U87MG) are maintained per supplier guidelines and seeded in 96 or 384-well plates.
- **Compound Treatment:** 24 hours after seeding, cells are treated in duplicate with serial dilutions of PHA-848125.
- **Viability Assessment:** After 72 hours of incubation, viable cell number is quantified using the CellTiter-Glo Luminescent Cell Viability Assay.
- **IC₅₀ Calculation:** The concentration inhibiting cell growth by 50% is calculated using a sigmoidal fitting algorithm.

Analysis of Cell Cycle and DNA Synthesis (BrdU Incorporation) [5]

- **Treatment and Labeling:** Cells are treated with PHA-848125 for 24 hours. For the final 30 minutes of incubation, Bromodeoxyuridine (BrdU) is added to the culture medium.
- **Fixation and Denaturation:** Cells are washed, fixed in 70% ethanol, and their DNA is denatured with 2N HCl.
- **Staining and Analysis:** Cells are stained with a fluorescent anti-BrdU monoclonal antibody and analyzed by flow cytometry (FACS) to determine the proportion of cells in S-phase.

Evaluation of Autophagy by Flow Cytometry [5]

- **Treatment and Staining:** Cells are treated with the compound for 72 hours. For the last 15 minutes, Acridine Orange is added to the culture.
- **Analysis:** Cells are collected, washed with PBS, and immediately analyzed by flow cytometry. Acridine Orange stains DNA and RNA green, but fluoresces bright red in acidic vesicular organelles (AVOs); an increase in red fluorescence is proportional to the degree of autophagy.

In Vivo Efficacy Study in Glioma Models [5]

- **Animal Models:** Efficacy is evaluated in mouse models with subcutaneously or intracranially implanted human glioma tumors.
- **Dosing Regimen:** PHA-848125 is administered orally, typically at doses ranging from 5 to 40 mg/kg, once or twice daily [5] [3].
- **Efficacy Endpoints:** Tumor volume is monitored and compared to control groups. In intracranial models, survival time is a key endpoint, and studies confirm the drug's ability to cross the blood-brain barrier.

Clinical Trial Summary and Dosing

A phase I study established the safety and recommended phase II dose (RP2D) in patients with advanced solid tumors [4].

- **Recommended Phase II Dose (RP2D): 150 mg/day** was identified as the RP2D for two different schedules [4].
- **Administration Schedules:**
 - **Schedule 1 (S1):** 150 mg once daily for 7 consecutive days, followed by 7 days off, in 2-week cycles.
 - **Schedule 2 (S2):** 150 mg once daily for 4 consecutive days per week for 3 weeks, followed by 1 week off, in 4-week cycles.
- **Pharmacokinetics:** The drug has a long half-life of approximately **33 hours**, exhibits dose-proportional exposure, and accumulates about 3-fold after repeated administrations [4].
- **Observed Efficacy:** In the phase I trial, two patients with **thymic carcinoma** showed a partial response, leading to a phase II study focused on this cancer type [4].

Conclusion

PHA-848125 (Milciclib) is a well-characterized dual CDK/TRKA inhibitor with a defined chemical structure and a promising preclinical and clinical profile. Its ability to block multiple key oncogenic drivers and induce autophagic cell death, combined with demonstrated efficacy in animal models and early signs of clinical activity, supports its continued development as an anticancer agent.

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